molecular formula C11H21NO3 B8405840 2,2-Di-n-propylmalonic acid monoamide ethyl ester

2,2-Di-n-propylmalonic acid monoamide ethyl ester

Cat. No.: B8405840
M. Wt: 215.29 g/mol
InChI Key: YOVVRWCZMVQQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Di-n-propylmalonic acid monoamide ethyl ester is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl 2-carbamoyl-2-propylpentanoate

InChI

InChI=1S/C11H21NO3/c1-4-7-11(8-5-2,9(12)13)10(14)15-6-3/h4-8H2,1-3H3,(H2,12,13)

InChI Key

YOVVRWCZMVQQBU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis of this compound, which can also be called di-n-propylglycine ethyl ester, was later optimized (P. M. Hardy, l. N. Lingham, Int. J. Peptide Protein Res. 21, 392-405 (1983)). The synthesis of ethyl 2,2-di-n-propylcyanoacetate 2 gave a yield of 81%, while the subsequent reaction to give the 2,2-di-n-propylmalonic acid monoamide ethyl ester 3 gave a yield of 82%. Following further reaction with bromine and NaOH in CHCl3 at low temperature, the N-bromoamide 4 was not isolated, but, following treatment with a 4-fold excess of sodium hydroxide solution, the corresponding isocyanate 6 in a distillative yield of 81% was obtained. The latter was then refluxed with an excess of 3M HCl. Subsequent alkalinization with sodium hydroxide solution gave the amino ester 5 in a yield of 87%. The overall yield of this synthesis was about 47% starting from cyanoacetic ester 1.
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